Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate
Description
Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate (Zn-TCPP) is a metalloporphyrin featuring a zinc(II) center coordinated to a porphyrin macrocycle substituted with four benzoate groups at the meso positions. Its structure enables versatile coordination chemistry, making it a critical building block for metal-organic frameworks (MOFs) and catalytic systems. The benzoate substituents enhance its ability to form stable frameworks with metals like aluminum or zirconium, as demonstrated in MOF synthesis . Zn-TCPP is widely studied for applications in photocatalysis, electrocatalysis, and sensing due to its tunable photophysical properties and redox activity .
Properties
Molecular Formula |
C48H26N4O8Zn2 |
|---|---|
Molecular Weight |
917.5 g/mol |
IUPAC Name |
dizinc;4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.2Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);;/q;2*+2/p-4 |
InChI Key |
SEKBPMBXYZCVSM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
A mixture of pyrrole (10 mmol) and 4-carboxybenzaldehyde (10 mmol) is refluxed in propionic acid (150 mL) under nitrogen for 4–6 hours. The reaction yields a crude free-base porphyrin with four carboxylic acid groups. Esterification is then performed using thionyl chloride (SOCl₂) in methanol to convert carboxylic acids to methyl esters, followed by saponification with NaOH to generate the tetrabenzoate ligand.
Key Parameters
- Solvent: Propionic acid or acetic acid
- Temperature: 120–150°C
- Yield: 15–25% (typical for Adler-Longo syntheses)
Metallation with Zinc(II)
Metallation involves inserting zinc(II) into the porphyrin core. Zinc acetate (Zn(OAc)₂) is the most common metal source due to its solubility and reactivity:
Standard Metallation Procedure
The free-base porphyrin (1 mmol) is dissolved in dimethylformamide (DMF, 100 mL) and heated to 150°C. Zinc acetate dihydrate (10 mmol) is added, and the mixture is stirred for 3–5 hours. Completion is confirmed by UV-Vis spectroscopy, observing a shift from the free-base Soret band (~415 nm) to the metallated Soret band (~425 nm).
Purification
- Precipitation: Cooling the reaction mixture and adding ice water precipitates the crude product.
- Column Chromatography: Silica gel with chloroform/methanol (9:1) eluent removes unreacted reagents.
- Recrystallization: Dissolving in chloroform and diffusing n-hexane yields crystalline product.
Alternative Synthetic Routes
One-Pot Synthesis via Microwave Irradiation
Recent advancements utilize microwave-assisted synthesis to reduce reaction times. A mixture of pyrrole, 4-carboxybenzaldehyde, and zinc acetate in DMF is irradiated at 150°C for 30 minutes, achieving 80% metallation efficiency.
Solid-State Metallation
Grinding the free-base porphyrin with zinc acetate in a mortar under solvent-free conditions for 2 hours yields the product at 70% efficiency, as confirmed by IR spectroscopy.
Structural Characterization Data
Challenges and Optimization
Steric Hindrance from Benzoate Groups
The bulky benzoate substituents reduce reaction yields due to steric interference during metallation. Increasing the zinc acetate ratio (porphyrin:Zn = 1:10) improves yields to 45–60%.
Solubility Issues
The tetrabenzoate ligand exhibits limited solubility in nonpolar solvents. Using polar aprotic solvents (DMF, DMSO) or ionic liquids enhances reactivity.
Industrial-Scale Production
Batch processes in stirred-tank reactors (10–50 L capacity) achieve consistent yields of 40–50%. Key industrial parameters include:
- Temperature Control: 150 ± 5°C
- Purification: Centrifugal partition chromatography with ethyl acetate/water
- Waste Management: Recycling DMF via distillation (>90% recovery)
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Adler-Longo + Zn(OAc)₂ | 25% | 8 h | 95% | High |
| Microwave-Assisted | 80% | 0.5 h | 90% | Moderate |
| Solid-State | 70% | 2 h | 85% | Low |
Chemical Reactions Analysis
Types of Reactions: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a photosensitizer to generate reactive oxygen species.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often under light irradiation.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield various functionalized porphyrin derivatives .
Scientific Research Applications
Catalytic Applications
Electrocatalysis and Photocatalysis
Zinc porphyrins are known for their ability to act as catalysts in various chemical reactions. For instance, studies have demonstrated that zinc porphyrin complexes can facilitate the electroreduction of carbon dioxide (CO2) into useful hydrocarbons. The catalytic activity is attributed to the unique electronic properties of the porphyrin ring and the presence of zinc ions, which enhance the interaction with CO2 molecules .
In another study, zinc porphyrins were used to catalyze the degradation of organic dyes such as rhodamine B and methyl orange. The photocatalytic efficiency was significantly improved when zinc was incorporated into the porphyrin structure, highlighting its potential in environmental remediation applications .
Biomedical Applications
Photodynamic Therapy
Zinc porphyrins have been extensively studied for their applications in photodynamic therapy (PDT), a treatment modality for cancer. The ability of these compounds to generate reactive oxygen species (ROS) upon light activation makes them effective in targeting cancer cells. Research has shown that zinc(II) complexes exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-metalated counterparts .
Drug Delivery Systems
The lipophilicity imparted by zinc insertion into porphyrins enhances cellular uptake and accumulation in mitochondria, making these complexes suitable candidates for drug delivery systems. Studies indicate that zinc-substituted porphyrins can effectively penetrate cellular membranes and localize within mitochondria, which is crucial for achieving therapeutic effects in cancer treatment .
Sensor Technology
Chemical Sensors
Zinc(II) porphyrin complexes have been developed as sensors for detecting anions such as chloride and bromide ions. The binding interactions between the zinc complex and these anions can be monitored using UV-visible spectroscopy, allowing for real-time detection and quantification . The selectivity and sensitivity of these sensors make them valuable tools in environmental monitoring and analytical chemistry.
Electronic Devices
Photovoltaic Applications
The electronic properties of zinc porphyrins enable their use in photovoltaic devices. Research has shown that these complexes can be integrated into organic solar cells, where they serve as light-harvesting materials. The efficient charge transfer processes facilitated by the porphyrin structure enhance the overall performance of solar cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to coordinate with various molecular targets. The zinc ion in the compound can interact with nitrogen-containing ligands, such as those found in DNA and proteins. This interaction can stabilize specific molecular structures, such as G-quadruplexes in DNA, thereby inhibiting processes like telomerase activity in cancer cells .
Additionally, the compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism. This property is exploited in photodynamic therapy, where the compound is used to selectively destroy cancer cells through oxidative damage .
Comparison with Similar Compounds
Table 1: Structural Features of Zn-TCPP and Analogous Porphyrins
- Substituent Effects: Zn-TCPP’s benzoate groups facilitate MOF formation via coordination with metal nodes (e.g., Al³⁺), whereas pyridyl-substituted porphyrins (e.g., T4PP) favor supramolecular interactions . Triazole-linked porphyrins () exhibit enhanced energy transfer due to spacer groups but lack MOF-forming capability.
- Metal Center Influence : Co-TCPP shows superior electrocatalytic CO2 reduction compared to Zn-TCPP, attributed to Co’s redox flexibility and spin-state transitions under irradiation . Zinc porphyrins generally exhibit stronger fluorescence, as seen in triazole conjugates () and MOF-based sensors .
Photophysical and Catalytic Properties
Table 2: Photophysical and Catalytic Performance
- Fluorescence : Zn-TCPP’s emission at ~650 nm is redshifted compared to triazole-porphyrin conjugates (610–670 nm), likely due to benzoate conjugation .
- Catalytic Efficiency: Co-TCPP outperforms Zn-TCPP in CO2 reduction (turnover number, TON: 1500) due to Co’s ability to stabilize reactive intermediates . Zn-TCPP-based MOFs, however, excel in structural tunability for gas adsorption .
Biological Activity
Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is a complex porphyrin compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as photodynamic therapy (PDT) and catalysis.
Synthesis and Characterization
The synthesis of this compound involves the coordination of zinc ions with a tetrabenzoate derivative of a porphyrin framework. The molecular formula for this compound is , with a molecular weight of approximately 917.56 g/mol . Characterization techniques such as UV-Vis spectroscopy and infrared (IR) spectroscopy are typically employed to confirm the successful formation of the complex and to understand its electronic properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Photodynamic Therapy (PDT)
Recent studies have highlighted the efficacy of porphyrin-based compounds in PDT, particularly against colorectal cancer (CRC). For instance, 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc (ZnTPPS4), while not identical to our compound of interest, serves as a relevant analog. It demonstrated significant cytotoxic effects on HT29 colorectal carcinoma cells through the generation of reactive oxygen species (ROS) upon light activation . This mechanism is likely applicable to this compound due to its similar porphyrin structure.
2. Catalytic Activity
Zinc porphyrins are known for their catalytic properties. The compound has been investigated for its ability to facilitate hydrogen evolution reactions when combined with platinum nanoparticles. In studies examining various supramolecular architectures of zinc porphyrins, it was found that specific structural configurations significantly enhance hydrogen production rates under visible light irradiation . The maximum production rate observed was 185.5 μmol g h, indicating the potential for energy applications.
Case Study 2: Catalytic Performance
Research on different zinc porphyrin architectures has demonstrated their ability to act as efficient catalysts in various reactions. For instance, the octahedral structure of zinc porphyrins was particularly effective in promoting hydrogen evolution reactions due to optimal electronic properties and surface area exposure . This suggests that this compound could also serve as an effective catalyst in similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
